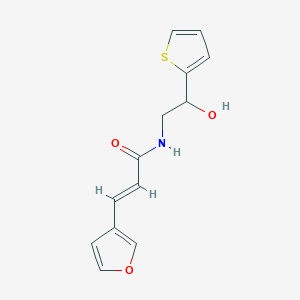

![molecular formula C18H16N2OS B2627894 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312922-89-7](/img/structure/B2627894.png)

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, commonly known as DMXB-A, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. This compound has been shown to have a wide range of effects on the central nervous system, including improving cognitive function, reducing anxiety, and even acting as an anti-inflammatory agent. In

科学的研究の応用

Antioxidant and Anti-Inflammatory Applications Research has identified benzofused thiazole derivatives, including structures related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, as potential antioxidant and anti-inflammatory agents. The study by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. The compounds demonstrated significant activity, suggesting the potential for development into therapeutic agents targeting oxidative stress and inflammatory conditions Raut et al., 2020.

Antituberculosis Activity The review by Iqbal et al. (2015) on organotin(IV) complexes, including those with benzamide structures, underscored their antituberculosis activity. These complexes, through a diverse range of structural modifications, have shown promising antituberculosis effects, highlighting the importance of such compounds in developing treatments against Mycobacterium tuberculosis Iqbal et al., 2015.

Antitumor and Anticancer Properties A review on imidazole derivatives, including benzimidazole and related structures, discussed their antitumor activity. This encompasses a variety of structures that have undergone preclinical testing, indicating their potential as antitumor drugs. The diverse biological properties of these compounds make them interesting candidates for new antitumor drug synthesis Iradyan et al., 2009.

DNA Binding and Photoprotective Properties The review on Hoechst 33258 and its analogues by Issar and Kakkar (2013) highlights the ability of these compounds, similar in structure to benzamides, to bind to the minor groove of DNA. These compounds are extensively used in chromosome and nuclear staining, providing a foundation for the development of new drugs with potential radioprotective and topoisomerase inhibitory activities Issar and Kakkar, 2013.

Chemistry and Biological Activities of Benzothiazole Derivatives A comprehensive review on benzothiazole derivatives by Bhat and Belagali (2020) elaborates on the biological activities of these compounds. Benzothiazoles exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. This review demonstrates the versatility of the benzothiazole scaffold in medicinal chemistry and its potential for the development of novel therapeutic agents Bhat and Belagali, 2020.

作用機序

Target of Action

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has been studied for its potential biological activities The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s worth noting that thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities . The interaction of this compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-8-9-13(2)15(10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOROJGICGRYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2627813.png)

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627819.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2627829.png)

![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)

![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)